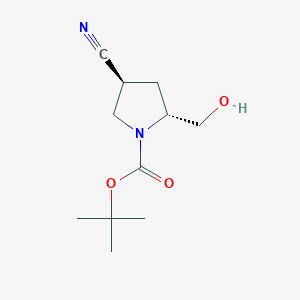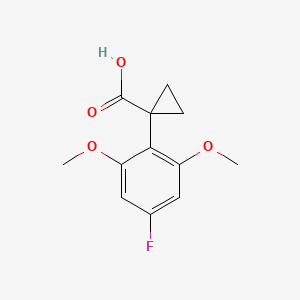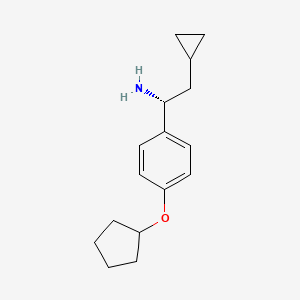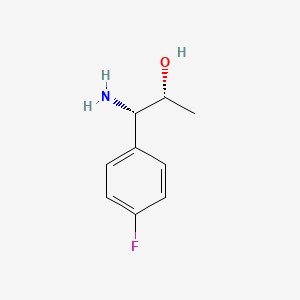![molecular formula C19H15FN4O2 B13047910 (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a chromeno[4,3-d]pyrimidine core, which is fused with a fluorophenyl group through a methoxy linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide typically involves multi-step organic reactions One common approach starts with the preparation of the chromeno[4,3-d]pyrimidine core through a cyclization reaction involving appropriate precursorsThe final step involves the formation of the methanimidamide linkage under controlled conditions, often using a condensation reaction with suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; reactions are usually conducted under controlled temperatures and pressures to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Another complex organic compound with distinct chemical properties.
Lemon Balm (containing flavonoids, terpenes, phenolic compounds): Though not structurally similar, it shares some functional similarities in terms of biological activity.
Uniqueness
(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide stands out due to its unique combination of a chromeno[4,3-d]pyrimidine core and a fluorophenyl group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H15FN4O2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-fluorophenyl)methoxy]methanimidamide |
InChI |
InChI=1S/C19H15FN4O2/c20-15-7-5-13(6-8-15)10-26-23-12-22-19-21-9-14-11-25-17-4-2-1-3-16(17)18(14)24-19/h1-9,12H,10-11H2,(H,21,22,23,24) |
InChI Key |
XPMALGPQQOSIBR-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)/N=C/NOCC4=CC=C(C=C4)F |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)N=CNOCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13047835.png)




![(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047866.png)


![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)


![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)
